1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone
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Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3,5-dimethyl substituents on the piperidine ring and the ethoxyethanone moiety makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpiperidine with ethyl chloroacetate under basic conditions to form the intermediate ester. This intermediate is then hydrolyzed and decarboxylated to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethylpiperidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone: This compound contains a triazole ring instead of the ethoxy group, which may confer different biological activities.
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one: This compound has a pyridine ring, which may affect its chemical reactivity and biological properties.
N-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]acetamide: This compound contains an acetamide group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
600139-93-3 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C11H21NO2/c1-4-14-8-11(13)12-6-9(2)5-10(3)7-12/h9-10H,4-8H2,1-3H3 |
InChI Key |
OLJNIGQOEVZGNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CC(CC(C1)C)C |
Origin of Product |
United States |
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